3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole is a heterocyclic compound featuring a central pyrazole ring substituted at the 1-position with a phenyl group and at the 3- and 5-positions with 1,5-dimethylpyrazole moieties. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
1006356-50-8 |
|---|---|
Molecular Formula |
C19H20N6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole |
InChI |
InChI=1S/C19H20N6/c1-13-16(11-20-23(13)3)18-10-19(17-12-21-24(4)14(17)2)25(22-18)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
JYEFVOXYUQEXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C3=CC=CC=C3)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3,5-diketone with 1,5-dimethylpyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere, typically under nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s pyrazole rings can participate in hydrogen bonding and π-π interactions, facilitating its binding to target proteins. Additionally, its phenyl ring can enhance its lipophilicity, aiding in membrane permeability and cellular uptake.
Comparison with Similar Compounds
Compound A : 3,5-Bis(1,5-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole (CAS 1006993-55-0)
- Key Differences: Replaces the phenyl group at the 1-position with a 3-nitrophenylsulfonyl group. The nitro group introduces strong electron-withdrawing character, which may reduce solubility in polar solvents but improve reactivity in electrophilic substitution reactions .
Compound B : Ethyl 1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (CAS 1007344-02-6)
- Key Differences: Incorporates a pyrimidine core instead of a central pyrazole. The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait valuable in pharmaceutical design.
Structural and Electronic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~414.45 g/mol | ~525.52 g/mol | ~480.46 g/mol |
| Solubility (Polarity) | Moderate (dimethylpyrazole steric hindrance) | Low (nitro/sulfonyl groups reduce polarity) | High (trifluoromethyl and carboxylate enhance polarity) |
| Electron Effects | Electron-rich (pyrazole donors) | Electron-deficient (nitro/sulfonyl) | Mixed (CF3 electron-withdrawing, piperidine basic) |
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